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CAS No.: 83519-04-4

Cat. No.: S603976

Chemical Profile and Classification

Ilmofosine belongs to the first generation of alkyl-lysophospholipids (ALPs), also known as ether lipids. It
is structurally characterized as a thioether variant of edelfosine [1]. The table below summarizes its key

chemical properties.

Feature Description

IUPAC Name 1-hexadecyl-thio-2-methoxymethyl-rac-glycero-3-phosphocholine [1]
Classification First-generation alkyl-lysophospholipid (ALP); Thioether phospholipid [1]

Key Structural Ether-linked (thioether) aliphatic side chain; glycerol backbone; methoxymethyl
Features group at sn-2 position; phosphocholine polar head group [1]

Preclinical and Clinical Efficacy Data

Ilmofosine demonstrated promising activity in preclinical models but showed limited efficacy in subsequent

human clinical trials.
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Model / Context Activity /| Outcome

In Vitro Antitumor Active against a variety of tumor cell lines [1].

Activity

In Vivo Antitumor Showed efficacy in various animal tumor models [1] [2].

Activity

Phase I Clinical Dose-limiting toxicity was gastrointestinal (nausea, vomiting). A dose of 450
Trials mg/m? as a 2-hour weekly infusion was recommended for phase Il [1].
Phase Il Clinical Uncertainty about clinical activity. A trial in patients with non-small cell
Trials bronchogenic carcinoma reported no objective responses [1].
Antiprotozoal Active against Leishmania amazonensis, with an I1Cso of 1.9-3.4 uM for
Activity promastigotes. It was more active than miltefosine [3].

Mechanism of Action and Resistance

The exact anticancer mechanism of ilmofosine is not fully elucidated, but it shares traits with other alkyl-

lysophospholipids that target cell membranes and induce apoptosis.

e Membrane-Targeting: Alkyl-lysophospholipids (ALPs) like ilmofosine incorporate into cell
membranes and can disrupt lipid raft microdomains and key signaling pathways, potentially leading to
apoptosis (programmed cell death) [1] [4].

e Mitochondrial Targeting: In Leishmania parasites, the analogue edelfosine induces extensive
mitochondrial damage and a decrease in mitochondrial membrane potential, suggesting the
mitochondrion may be a key target for this drug class [3].

¢ Resistance in Cancer Cells: Multidrug-resistant (MDR) cell lines exhibiting the MDR1 phenotype are
cross-resistant to ilmofosine. However, ilmofosine itself is not a substrate for P-glycoprotein (P-
gp), the efflux pump often responsible for MDR. Resistance is thought to be caused by MDR1-
associated alterations in membrane lipids that prevent the drug from reaching its intracellular target

[5].

The following diagram illustrates the documented resistance mechanism to ilmofosine.
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Key Experimental Protocols

For researchers wishing to replicate or build upon existing studies, here are summaries of key methodologies

from the literature.

¢ Cytotoxicity Assay (Antileishmanial Activity) [3]

o Objective: To determine the antiproliferative effect of ilmofosine on Leishmania amazonensis
promastigotes.

o Cell Line: Promastigote forms of L. amazonensis.

o Procedure: Parasites were cultured in the presence of various concentrations of ilmofosine.
After 3 days of incubation, the ICso value (concentration that inhibits 50% of proliferation) was
calculated. The ICso for ilmofosine was reported to be in the range of 1.9-3.4 uM.
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o Analysis: Cell viability was quantified, and results were used to generate dose-response
curves.

e Analysis of Mitochondrial Effects [3]

o Objective: To assess the effect of lysophospholipid analogues on the mitochondrial membrane
potential.

o Staining: Treated promastigotes were labeled with Rhodamine 123 (Rh123), a fluorescent dye
that accumulates in active mitochondria based on membrane potential.

o Measurement: Flow cytometry was used to measure Rh123 fluorescence intensity. A dose-
dependent decrease in fluorescence was observed in edelfosine-treated parasites, indicating a
loss of mitochondrial membrane potential. While this protocol specifically tested edelfosine, it
illustrates a relevant methodology for investigating the mechanism of this drug class.

¢ Cross-Resistance Study [5]

o Objective: To investigate the cross-resistance of multidrug-resistant cell lines to ilmofosine.

o Cell Lines: A panel of multidrug-resistant cell lines (e.g., MCF7/ADR, CEM/VLB100) and their
sensitive parental lines were used.

o Procedure: The sensitivity (ICso) of these paired cell lines to ilmofosine was compared.

o Result: The MDR cell lines were found to be cross-resistant to ilmofosine, despite the drug not
being a P-gp substrate.

Conclusion and Research Context

Ilmofosine represents an important compound in the historical development of ether lipid therapeutics.
While its clinical success in oncology was limited, its study provided valuable insights into the behavior of

this drug class.

¢ Clinical Outcome: limofosine failed to demonstrate sufficient clinical activity in phase Il trials for
solid tumors like non-small cell lung cancer, halting its development as an anticancer drug [1].

e Research Legacy: Ilmofosine, alongside edelfosine and miltefosine, helped establish the alkyl-
lysophospholipid family as a unique group of membrane-targeting agents [6]. The knowledge
gained from these compounds continues to inform the design of new analogues with improved
efficacy and safety profiles [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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